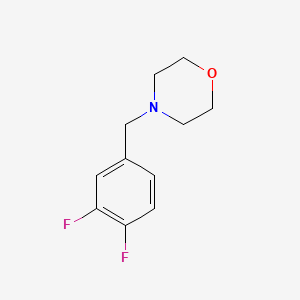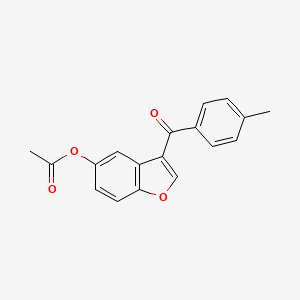![molecular formula C15H11ClF3NO B5867487 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as CFTR modulator, is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by binding to the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein and either opening or closing the channel through which ions pass. This improves the function of the protein, allowing for better regulation of salt and water movement in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They have also been shown to improve intestinal function and reduce the risk of intestinal blockages in these patients.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have several advantages for use in lab experiments, including their high specificity and potency, and their ability to target specific mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene. However, they also have some limitations, including their high cost and the need for specialized equipment and expertise to conduct experiments using these compounds.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new targets for the treatment of cystic fibrosis, and the exploration of the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators in other diseases. Additionally, there is a need for more research on the long-term effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, as well as their potential use in combination with other therapies for the treatment of cystic fibrosis.
Conclusion:
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators are a promising class of compounds that have the potential to improve the lives of patients with cystic fibrosis. They work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, improving the regulation of salt and water movement in and out of cells. While there are some limitations to their use in lab experiments, there are several future directions for research on these compounds, including the development of new and improved compounds, the identification of new targets for the treatment of cystic fibrosis, and the exploration of their potential use in other diseases.
合成方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators involves several steps, including the preparation of intermediates, coupling reactions, and purification. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide is typically carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with 2-methylbenzoyl chloride in the presence of a palladium catalyst and a base.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been extensively studied for their potential use in the treatment of cystic fibrosis. Cystic fibrosis is caused by mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene, which encodes a protein that regulates the movement of salt and water in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDMFKHGGEXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)


![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)


